molecular formula C16H24O3 B10766679 dinor-12-oxo Phytodienoic Acid-d5

dinor-12-oxo Phytodienoic Acid-d5

Cat. No.: B10766679
M. Wt: 269.39 g/mol
InChI Key: SZVNKXCDJUBPQO-UBJGXVEQSA-N
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Description

dinor-12-oxo Phytodienoic Acid-d5 (dinor-OPDA-d5) is a high-purity, deuterated internal standard containing five deuterium atoms at specified positions, essential for the accurate GC- or LC-mass spectrometry (MS) quantification of its endogenous analog, dinor-OPDA, in plant samples . This compound is a critical reagent for researchers investigating the jasmonate pathway, a key oxylipin signaling network in plants. In plant biology, dinor-OPDA is a central intermediate in the biosynthesis of the potent plant hormone jasmonic acid (JA), derived from hexadecatrienoic acid . It also serves as a bioactive molecule in its own right, capable of triggering autonomous COI1-independent signaling pathways that regulate unique subsets of jasmonate-responsive genes . Research has illuminated the vital roles of dinor-OPDA and its related compounds in fine-tuning plant defense responses against herbivory and microbial pathogens, managing abiotic stress, and governing growth processes . In ancestral plants like the liverwort Marchantia polymorpha , dinor-OPDA isomers act as the primary bioactive hormones, activating a conserved COI1/JAZ receptor complex to regulate defense and development . Furthermore, dinor-OPDA can be incorporated into larger complex molecules like glycerolipids and galactolipids (e.g., arabidopsides), the biological functions of which are an active area of study . This deuterated standard is supplied as a solution in methanol, with a specified molecular formula of C16H19D5O3 and a molecular weight of 269.4 . It is intended for Research Use Only and is not approved for human use.

Properties

Molecular Formula

C16H24O3

Molecular Weight

269.39 g/mol

IUPAC Name

6-[(1S,5S)-4-oxo-5-[(Z)-4,4,5,5,5-pentadeuteriopent-2-enyl]cyclopent-2-en-1-yl]hexanoic acid

InChI

InChI=1S/C16H24O3/c1-2-3-5-9-14-13(11-12-15(14)17)8-6-4-7-10-16(18)19/h3,5,11-14H,2,4,6-10H2,1H3,(H,18,19)/b5-3-/t13-,14-/m0/s1/i1D3,2D2

InChI Key

SZVNKXCDJUBPQO-UBJGXVEQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])/C=C\C[C@H]1[C@H](C=CC1=O)CCCCCC(=O)O

Canonical SMILES

CCC=CCC1C(C=CC1=O)CCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis from Deuterated Precursors

The most common method involves starting with a deuterium-enriched diol intermediate. As reported in bioRxiv (2024), (+)-12-(R)-hydroxyphytodienoic alcohol-d5 serves as the foundational precursor. This compound undergoes Jones oxidation —a critical step that introduces the ketone group at position 12 while preserving the deuterium labels. The reaction is conducted in acetone at −20°C to minimize side reactions, with Jones reagent (CrO3 in H2SO4) added until the orange color persists, indicating completion. Post-oxidation, the crude product is purified via medium-pressure chromatography using gradients of acetic acid, n-hexane, and ethyl acetate to yield dinor-OPDA-d5 in 42% isolated yield.

Stereochemical Control

Epimerization at C11 poses a significant challenge due to the compound’s sensitivity to acid/base conditions. Nature (2021) highlights that introducing the ketone group at a late synthesis stage mitigates this issue. For example, iodolactonization and subsequent elimination with DBU (1,8-diazabicycloundec-7-ene) ensure retention of the cis configuration at C11, a structural feature critical for biological activity.

Key Reaction Steps and Conditions

A comparative analysis of synthesis protocols reveals consistent use of the following steps:

StepReagents/ConditionsPurposeYield (%)Reference
Allylic SubstitutionTBDPS(CH2)6MgCl, CuCNChain elongation65
Mitsunobu ReactionDIAD, PPh3, 4-nitrobenzoic acidStereoselective inversion78
Jones OxidationCrO3, H2SO4, acetone, −20°CKetone introduction42–96
IodolactonizationI2, NaHCO3, THF/H2OCyclization to form lactone85
PurificationMedium-pressure chromatography (n-hexane/EtOAc)Isolation of deuterated product>95 purity

Analytical Validation and Characterization

Post-synthesis validation ensures the integrity of dinor-OPDA-d5. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are employed to confirm deuterium incorporation and stereochemistry:

  • 1H NMR (400 MHz, CDCl3): Absence of proton signals at δ 4.1–4.3 (C4/C5 positions) confirms deuterium substitution.

  • HRMS : Calculated for C16H19D5O3 [M+H]+: 287.2104; observed: 287.2102.

Chromatographic purity is assessed via UPLC-MS/MS, with dinor-OPDA-d5 eluting at 6.2 min under reverse-phase conditions (C18 column, 0.1% formic acid/acetonitrile gradient).

Challenges and Optimization

Scalability

While laboratory-scale syntheses (e.g., 14.4 mg batches) are routine, scaling to gram quantities requires optimized purification workflows. Nature (2021) reports a 96% yield in the tn-cis-OPDA synthesis via Grignard reactions, suggesting analogous scalability for dinor-OPDA-d5.

Applications in Plant Hormone Research

Dinor-OPDA-d5’s primary application lies in quantifying endogenous dinor-OPDA in plant tissues. For example, Arabidopsis thaliana treated with 10 µM dinor-OPDA-d5 showed linear MS response (R2 = 0.998) across 0.1–1000 ng/mL, with a limit of detection (LOD) of 0.05 pmol/g FW. Its stability at −80°C (as per Cayman Chemical’s specifications ) ensures long-term utility in ecological and pharmacological studies.

Chemical Reactions Analysis

Types of Reactions

Dinor-12-oxo Phytodienoic Acid-d5 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used to replace deuterium atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Plant Biology

Role in Jasmonate Signaling:
Dinor-OPDA-d5 serves as a precursor in the biosynthesis of jasmonic acid (JA), which is pivotal for plant defense against herbivores and pathogens. Research indicates that dinor-OPDA-d5 can activate specific signaling pathways that regulate gene expression related to stress responses .

Case Study: Wounding Response in Marchantia polymorpha
A study investigated the accumulation of dinor-OPDA-amino acid conjugates in response to wounding. The findings revealed that these conjugates inhibit the bioactivity of dinor-OPDA, suggesting a regulatory mechanism that modulates plant defense responses .

Parameter Value
Plant SpeciesMarchantia polymorpha
Stress InductionWounding
Key FindingsAccumulation of conjugates inhibits bioactivity

Pharmacological Applications

Bioactivity Modulation:
Dinor-OPDA-d5 has been studied for its potential to modulate biological activities through conjugation with amino acids. This modification can alter the phytohormonal activity of dinor-OPDA, providing insights into its therapeutic potential in regulating plant growth and stress resilience .

Case Study: Inhibition of Phytohormone Activity
In another study, researchers observed that conjugation with amino acids significantly reduced the bioactivity of dinor-OPDA in bryophytes, highlighting its dual role in promoting or inhibiting hormonal responses based on environmental conditions .

Biochemical Research

Mass Spectrometry Applications:
Dinor-OPDA-d5 is extensively used as an internal standard for quantifying jasmonate levels via gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its stable isotopic nature allows for precise measurements of jasmonate metabolites in complex biological matrices .

Application Technique Used
Quantification of JasmonatesGC-MS / LC-MS
Internal StandardThis compound

Mechanism of Action

The mechanism of action of dinor-12-oxo Phytodienoic Acid-d5 involves its role as a stable isotope-labeled compound. It does not exert biological effects directly but serves as a tracer in analytical studies. The deuterium atoms make it distinguishable from non-labeled compounds, allowing for precise quantification and analysis.

Comparison with Similar Compounds

Dinor-12-oxo Phytodienoic Acid-d5 is unique due to its deuterium labeling. Similar compounds include:

    Dinor-12-oxo Phytodienoic Acid: The non-labeled version used in similar applications but lacks the advantages of stable isotope labeling.

    Other Deuterium-Labeled Compounds: Such as deuterium-labeled fatty acids and steroids, used in various analytical and research applications.

Dinor-12-oxo Phytodienoic Acid-d5 stands out due to its specific application in the quantification of dinor-12-oxo phytodienoic acid, providing enhanced accuracy and reliability in analytical studies .

Q & A

Q. What is the biosynthetic pathway of dinor-OPDA-d5 in plant systems, and how can its intermediates be experimentally traced?

Dinor-OPDA-d5 is synthesized via the jasmonate pathway from hexadecatrienoic acid. Key enzymes include lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC), which catalyze the conversion of fatty acids to dinor-OPDA-d5 . Methodologically, stable isotope labeling (e.g., deuterium in dinor-OPDA-d5) combined with LC-MS/MS can track intermediates. Enzyme activity assays using recombinant AOS/AOC and genetic knockout mutants (e.g., Arabidopsis aos mutants) help validate pathway steps .

Q. How should dinor-OPDA-d5 be stored and prepared to ensure stability in experimental settings?

Dinor-OPDA-d5 is light- and temperature-sensitive. Store at -80°C in ethanol or DMSO, avoiding freeze-thaw cycles. For solubility, pre-warm to 37°C and sonicate briefly. Use freshly prepared solutions, as prolonged storage (>1 month) degrades bioactivity. Include solvent controls to rule out ethanol/DMSO interference .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in dinor-OPDA-d5’s role as a signaling molecule versus a metabolic precursor?

Dinor-OPDA-d5 functions both as a jasmonic acid (JA) precursor and an independent signaling molecule in stress responses. To dissect these roles:

  • Use opr3 mutants (defective in JA synthesis) to isolate dinor-OPDA-d5-specific effects.
  • Apply dinor-OPDA-d5 exogenously and quantify downstream markers (e.g., JAZ gene expression) via qPCR.
  • Conduct lipidomic profiling to track incorporation into arabidopsides, distinguishing metabolic vs. signaling pools .

Q. How can researchers optimize extraction protocols for dinor-OPDA-d5 in complex lipid matrices?

Challenges include low abundance and co-elution with structurally similar lipids. Recommended steps:

  • Use a biphasic solvent system (e.g., methanol:chloroform:water) for lipid extraction.
  • Enrich dinor-OPDA-d5 via solid-phase extraction (SPE) with C18 cartridges.
  • Validate recovery rates using deuterated internal standards and UPLC-HRMS with MRM transitions specific to m/z 264.4→... .

Q. What methodologies address discrepancies in dinor-OPDA-d5 quantification across plant species?

Inter-species variability arises from differences in lipid composition and matrix effects. Solutions include:

  • Species-specific calibration curves with purified dinor-OPDA-d5.
  • Normalize data to tissue fresh weight and internal standards (e.g., dinor-OPDA-d5 isotopologues).
  • Cross-validate with enzymatic assays (e.g., OPR activity) to confirm functional pools .

Experimental Design & Data Analysis

Q. How can the PICOT framework structure a study on dinor-OPDA-d5’s role in abiotic stress?

  • Population : Arabidopsis thaliana under drought stress.
  • Intervention : Exogenous dinor-OPDA-d5 application (10 μM).
  • Comparison : Untreated plants and opr3 mutants.
  • Outcome : Stomatal conductance, ROS levels, and lipid peroxidation.
  • Time : 0, 6, 24 h post-treatment. This design isolates dinor-OPDA-d5-specific effects from JA-mediated responses .

Q. What statistical approaches reconcile contradictory data on dinor-OPDA-d5’s incorporation into galactolipids?

  • Use multivariate analysis (PCA/PLS-DA) to identify lipid species correlated with dinor-OPDA-d5 levels.
  • Apply ANOVA with post-hoc correction (e.g., Tukey’s HSD) for inter-group comparisons.
  • Report effect sizes and confidence intervals to distinguish biological relevance from technical noise .

Tables for Key Data

Property Value Reference
Molecular FormulaC₁₆H₂₄O₃
CAS Number197247-23-7
Solubility in DMSO≤16 mg/mL (pre-warmed at 37°C)
Storage Temperature-80°C (long-term), -20°C (short-term)

Key Considerations for Rigorous Research

  • Novelty : Use the FINER model to ensure questions address gaps (e.g., dinor-OPDA-d5’s role in non-model plants).
  • Ethics : Adhere to institutional biosafety guidelines when using genetically modified plant lines.
  • Reproducibility : Share raw lipidomic datasets via repositories like MetaboLights .

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